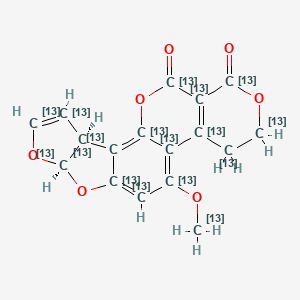
Aflatoxin G1-13C17
Descripción general
Descripción
Aflatoxin G1-13C17 is a mycotoxin produced by molds such as Aspergillus flavus and Aspergillus parasiticus . It is used as an internal standard for the quantification of aflatoxin G1 . It is lethal to ducklings and induces hepatocellular carcinoma tumor formation and lethality in rats .
Synthesis Analysis
Aflatoxin G1-13C17 may be used as an analytical standard for the determination of aflatoxin G1 in food grade gums, milk, milk-based infant formula, and feed samples by stable isotope dilution and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The formal name of Aflatoxin G1-13C17 is (7aR,10aS)-5-(methoxy-13C)-3,4,7a,10a-tetrahydro-1H,12H-furo[3’,2’:4,5]furo [2,3-h]pyrano [3,4-c]chromene-1,12-dione-1,3,4,4a,4b,5,6,6a,7a,9,10,10a,10b,10c,12,12a-13C16 .Chemical Reactions Analysis
Aflatoxin G1-13C17 is used in analytical standards for the determination of aflatoxin G1 in various samples by stable isotope dilution and LC-MS/MS .Physical And Chemical Properties Analysis
Aflatoxin G1-13C17 has a molecular weight of 345.15 g/mol . It is soluble in acetonitrile .Aplicaciones Científicas De Investigación
Quantification of Aflatoxin G1
Aflatoxin G1-13C17 is used as an internal standard for the quantification of aflatoxin G1 . This is achieved by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .
Toxicology & Xenobiotic Metabolism Research
Aflatoxin G1-13C17 is used in the research area of toxicology and xenobiotic metabolism . It helps in understanding how toxins are metabolized in the body and their effects on cellular health and viability .
Carcinogenicity Studies
Aflatoxin G1-13C17 is used in carcinogenicity studies . It has been found to induce hepatocellular carcinoma tumor formation and lethality in rats when administered at certain doses .
Enzyme Inhibition Studies
Aflatoxin G1-13C17 is used in enzyme inhibition studies . It has been found to inhibit liver and kidney succinate dehydrogenase and fumarase, as well as kidney cytochrome oxidase, NADH oxidase, α-glycerophosphate dehydrogenase, isocitrate dehydrogenase, and malate dehydrogenase in rats .
Food Safety Analysis
Aflatoxin G1-13C17 is used as an analytical standard for the determination of aflatoxin G1 in food grade gums . This helps in ensuring the safety and quality of food products .
Infant Formula and Milk Analysis
Aflatoxin G1-13C17 is used for the determination of aflatoxin G1 in milk and milk-based infant formula . This is crucial for ensuring the safety of infant nutrition .
Feed Sample Analysis
Aflatoxin G1-13C17 is used for the determination of aflatoxin G1 in feed samples . This helps in ensuring the safety and quality of animal feed .
Mecanismo De Acción
Target of Action
Aflatoxin G1-13C17 primarily targets enzymes in the liver and kidney of rats . These enzymes include succinate dehydrogenase, fumarase, cytochrome oxidase, NADH oxidase, α-glycerophosphate dehydrogenase, isocitrate dehydrogenase, and malate dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the citric acid cycle and oxidative phosphorylation, which are essential for energy production in cells.
Mode of Action
Aflatoxin G1-13C17 interacts with its targets by inhibiting their activity This inhibition disrupts the normal metabolic processes in the cells, leading to a decrease in energy production
Biochemical Pathways
The inhibition of the target enzymes by Aflatoxin G1-13C17 affects several biochemical pathways. The citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle, is one of the primary pathways affected . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production, affecting the normal functioning of the cells .
Pharmacokinetics
It is known that aflatoxin g1-13c17 is soluble in acetonitrile , suggesting that it may be well-absorbed in the body
Result of Action
The inhibition of key metabolic enzymes by Aflatoxin G1-13C17 can lead to a decrease in energy production in the cells, potentially leading to cell death . In rats, Aflatoxin G1-13C17 has been shown to induce hepatocellular carcinoma, a type of liver cancer, and is lethal at certain doses .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYFDMXXLINPU-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH]=[13CH]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746849 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin G1-13C17 | |
CAS RN |
1217444-07-9 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




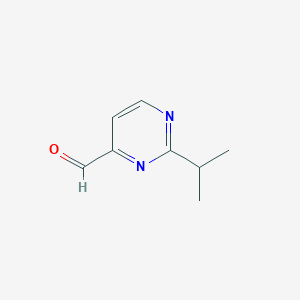
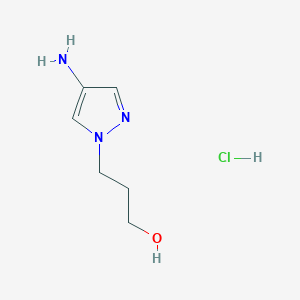
![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)
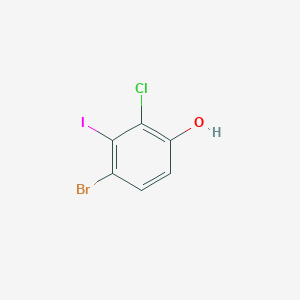
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
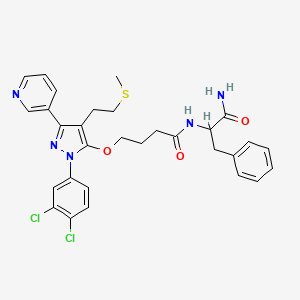

![2-[1-(4,8b-Dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopentyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B1514355.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)